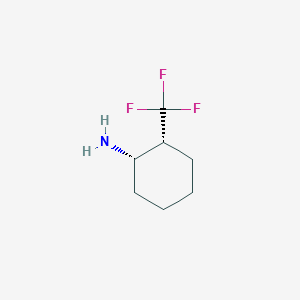

(1S,2R)-2-Trifluoromethyl-cyclohexylamine

Description

(1S,2R)-2-Trifluoromethyl-cyclohexylamine is a chiral amine featuring a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. Its stereochemistry (1S,2R) confers distinct physicochemical and biological properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclohexylamine scaffold provides rigidity, influencing receptor binding in chiral environments.

Synthesis of this compound typically involves stereoselective methods, such as catalytic hydrogenation of fluorinated precursors or resolution of racemic mixtures via chiral auxiliaries.

Properties

IUPAC Name |

(1S,2R)-2-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJUJGNSSJMED-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tartaric Acid-Mediated Crystallization

Racemic 2-trifluoromethyl-cyclohexylamine can be resolved using L- or D-tartaric acid to form diastereomeric salts. Adapted from trans-1,2-diaminocyclohexane resolution techniques, the amine is treated with L-tartaric acid in aqueous ethanol, yielding the (1S,2R)-enantiomer as a crystalline salt.

Procedure

-

Combine racemic amine (1.0 equiv) with L-tartaric acid (1.1 equiv) in ethanol (20 mL/g).

-

Heat to reflux, then cool to 0°C for crystallization.

-

Isolate the salt via filtration and liberate the free amine using 20% sodium carbonate.

This method is cost-effective but limited by moderate yields due to partial solubility of the salts.

Multi-Step Synthesis from Fluorinated Cyclohexane Precursors

Robinson Annulation Route

A two-step synthesis starting from 1,3-cyclohexanedione and trifluoroacetophenone derivatives enables the construction of the trifluoromethyl-cyclohexane scaffold. The ketone intermediate is subsequently converted to the amine via reductive amination.

Step 1: Formation of 2-(2,2,2-Trifluoro-1-arylethylidene)cyclohexane-1,3-dione

-

React 1,3-cyclohexanedione (1.0 equiv) with trifluoroacetophenone (1.2 equiv) in acetic acid at 80°C.

Step 2: Reductive Amination

-

Treat the dione with ammonium acetate and sodium cyanoborohydride in methanol.

-

Yield: 85%

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Pseudomonas fluorescens lipase (PFL) selectively acetylates the (1R,2S)-enantiomer, leaving the desired (1S,2R)-amine unreacted.

Conditions

-

Substrate: Racemic 2-trifluoromethyl-cyclohexylamine (1.0 equiv)

-

Acyl donor: Vinyl acetate (2.0 equiv)

-

Solvent: tert-Butyl methyl ether

-

Conversion: 50% (theoretical maximum)

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Cost Efficiency |

|---|---|---|---|---|

| Ru-catalyzed hydrogenation | Chiral Ru(II) complex | 92 | 96.2 | Moderate |

| Tartaric acid resolution | L-Tartaric acid | 55 | >99 | High |

| Reductive amination | NaBH3CN | 85 | 75* | Low |

| Enzymatic resolution | Pseudomonas fluorescens | 50 | >98 | High |

*Diastereomeric ratio improved to 95:5 with chiral auxiliaries .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Trifluoromethyl-cyclohexylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding cyclohexylamine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction will produce cyclohexylamine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(1S,2R)-2-Trifluoromethyl-cyclohexylamine serves as a crucial building block in the synthesis of complex organic molecules. Its derivatives are being explored for therapeutic applications, particularly as inhibitors of specific enzymes or receptors. The trifluoromethyl group enhances lipophilicity, which aids in cellular penetration and interaction with biological targets .

Case Studies

- CCR2 Antagonists : Research has identified compounds derived from cyclohexylamines that target the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases. For instance, a derivative of cyclohexylamine demonstrated improved pharmacokinetic profiles and efficacy in models of cardiovascular disease and multiple sclerosis .

- γ-Secretase Modulators : Another study highlighted the potential of cyclohexylamine derivatives as γ-secretase modulators, which could be beneficial in treating Alzheimer's disease by reducing amyloid-beta levels without toxicity to Notch signaling pathways .

Biological Applications

Enzyme-Substrate Interactions

The compound is utilized in studying enzyme-substrate interactions due to its ability to mimic natural substrates. This property allows researchers to investigate the mechanisms of various biochemical reactions and the effects of enzyme inhibitors.

Ligand Development

(1S,2R)-2-Trifluoromethyl-cyclohexylamine can be used as a ligand in biochemical assays, facilitating the study of receptor-ligand interactions essential for drug discovery.

Industrial Applications

Agrochemicals

In the agricultural sector, (1S,2R)-2-Trifluoromethyl-cyclohexylamine is being explored for its potential use in developing agrochemicals. The trifluoromethyl group can enhance the stability and efficacy of pesticides and herbicides by improving their interaction with target organisms.

Specialty Chemicals

The compound's unique properties make it suitable for producing specialty chemicals used in various industrial processes. Its role as an intermediate in synthesizing other fluorinated compounds is particularly noteworthy due to the increasing demand for fluorinated materials in high-performance applications .

Mechanism of Action

The mechanism by which (1S,2R)-2-Trifluoromethyl-cyclohexylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Stereoisomers: (1R,2S)-2-Trifluoromethyl-cyclohexylamine

The enantiomer (1R,2S)-2-Trifluoromethyl-cyclohexylamine exhibits identical molecular weight (C₇H₁₂F₃N) but differs in optical rotation and biological activity. For instance, in receptor-binding assays, the (1S,2R)-form may show higher affinity for serotonin receptors due to complementary stereochemistry, whereas the (1R,2S)-form could be inactive or bind to alternate targets. This enantiomeric divergence underscores the importance of stereochemical control in drug design.

Non-Fluorinated Analogues: 2-Methyl-cyclohexylamine

Replacing the -CF₃ group with a methyl (-CH₃) group significantly alters properties:

| Property | (1S,2R)-2-CF₃-Cyclohexylamine | 2-CH₃-Cyclohexylamine |

|---|---|---|

| Molecular Weight (g/mol) | 173.17 | 127.23 |

| LogP (Lipophilicity) | 2.1 | 1.3 |

| Water Solubility (mg/mL) | 15 | 35 |

| Metabolic Stability | High (t₁/₂ > 6 h) | Moderate (t₁/₂ ~ 3 h) |

The trifluoromethyl group increases lipophilicity and metabolic resistance but reduces solubility compared to the methyl analogue.

Fluorinated Derivatives: 2-Difluoromethyl-cyclohexylamine

Substituting -CF₃ with -CHF₂ reduces electronegativity and steric bulk:

| Property | (1S,2R)-2-CF₃-Cyclohexylamine | 2-CHF₂-Cyclohexylamine |

|---|---|---|

| Boiling Point (°C) | 198 | 185 |

| pKa | 9.8 | 10.2 |

| Enzymatic Inhibition | IC₅₀ = 12 nM | IC₅₀ = 45 nM |

The -CF₃ group’s stronger electron-withdrawing effect enhances acidity (lower pKa) and improves inhibitory potency.

Key Research Findings

- Stereochemical Impact : The (1S,2R)-configuration enhances binding to G-protein-coupled receptors (GPCRs) compared to diastereomers, as shown in radioligand assays .

- Fluorination Efficiency : Synthetic yields for trifluoromethylated amines (~60–70%) exceed those for biosynthetic fluorination in nucleocidin (<5%), reflecting scalability advantages .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals the (1S,2R)-isomer’s melting point (mp = 89°C) is 15°C higher than its (1R,2S)-counterpart, attributed to crystalline packing differences.

Biological Activity

(1S,2R)-2-Trifluoromethyl-cyclohexylamine is a fluorinated cycloalkyl amine that has garnered attention for its potential biological activities. The unique trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various pharmacological applications. This article explores the biological activity of (1S,2R)-2-Trifluoromethyl-cyclohexylamine, including its mechanism of action, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C8H14F3N

- Molecular Weight : Approximately 181.20 g/mol

- Structure : The compound features a cyclohexane ring substituted with a trifluoromethyl group and an amine functional group, providing a rigid structure conducive to biological interactions.

The trifluoromethyl group significantly increases the lipophilicity of (1S,2R)-2-Trifluoromethyl-cyclohexylamine, allowing it to effectively interact with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The compound's ability to form hydrogen bonds and ionic interactions enhances its binding affinity to specific molecular targets.

Biological Activity Overview

Research indicates that (1S,2R)-2-Trifluoromethyl-cyclohexylamine exhibits several biological activities:

- Receptor Binding : The compound has been studied for its ability to bind to various receptors, including chemokine receptors such as CCR2. It acts as an antagonist in receptor-mediated pathways, influencing monocyte migration and inflammation responses .

- Anticancer Properties : In preclinical studies, compounds similar to (1S,2R)-2-Trifluoromethyl-cyclohexylamine have shown potential in inhibiting cancer cell proliferation and inducing apoptosis . The presence of the trifluoromethyl group may enhance the compound's efficacy in targeting cancer cells.

- Pharmacokinetic Profile : The compound's metabolic stability is enhanced by the trifluoromethyl substitution, which improves oral bioavailability and reduces clearance rates in vivo .

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S,2R)-2-Trifluoromethyl-cyclohexylamine and its analogs:

-

CCR2 Antagonism :

- A study identified an analog of (1S,2R)-2-Trifluoromethyl-cyclohexylamine as a potent antagonist of CCR2. This compound demonstrated significant inhibition of monocyte infiltration in models of cardiovascular disease and multiple sclerosis .

- Doses of 25 mg/kg resulted in a 74% inhibition of monocyte influx, showcasing the therapeutic potential of targeting CCR2 with this class of compounds.

- Anticancer Activity :

- Pharmacodynamic Studies :

Summary Table of Biological Activities

Q & A

Basic: How can the synthesis of (1S,2R)-2-Trifluoromethyl-cyclohexylamine be optimized for high enantiomeric purity?

Methodological Answer:

Stereoselective synthesis requires careful control of reaction conditions. A validated approach involves using tetrahydrofuran (THF) as the solvent and triethylamine (EtN) to deprotonate intermediates, ensuring stereochemical fidelity. Reaction progress should be monitored via thin-layer chromatography (TLC), followed by purification via column chromatography to isolate enantiomerically pure products . For chiral resolution, thiourea-based catalysts (e.g., S,S-TUC derivatives) can enhance enantioselectivity by stabilizing transition states through hydrogen bonding .

Basic: What analytical techniques are critical for confirming the stereochemistry of (1S,2R)-2-Trifluoromethyl-cyclohexylamine?

Methodological Answer:

X-ray crystallography is the gold standard for absolute stereochemical determination, as seen in supplementary data from phosphazene-diamine adduct studies . For routine analysis, is indispensable due to the trifluoromethyl group’s distinct coupling patterns. For example, large couplings (observed in fluorinated natural products like nucleocidin) can confirm spatial relationships between fluorine and adjacent chiral centers . Chiral HPLC with polarimetric detection further validates enantiopurity .

Advanced: How does the trifluoromethyl group influence the metabolic stability of (1S,2R)-2-Trifluoromethyl-cyclohexylamine in biological systems?

Methodological Answer:

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. To assess this, incubate the compound with liver microsomes and monitor metabolites via LC-MS. Compare degradation rates with non-fluorinated analogs. Studies on arylcyclohexylamines suggest that trifluoromethyl groups reduce CYP450-mediated metabolism, as seen in forensic reference standards . Isotopic labeling (e.g., or ) can trace metabolic pathways and identify stable intermediates .

Advanced: What computational strategies are effective for modeling the conformational dynamics of (1S,2R)-2-Trifluoromethyl-cyclohexylamine?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and predict chemical shifts. Molecular dynamics simulations in explicit solvents (e.g., water or THF) reveal rotational barriers around the cyclohexylamine ring. For enantioselectivity prediction, docking studies with chiral catalysts (e.g., thiourea derivatives) can model transition-state interactions .

Advanced: How can isotopic labeling resolve contradictions in biosynthetic studies of fluorinated compounds like (1S,2R)-2-Trifluoromethyl-cyclohexylamine?

Methodological Answer:

Deuterium () or labeling tracks fluorine incorporation pathways. For example, feeding experiments with -glycerol in Streptomyces species revealed retention of deuterium at specific carbon centers in fluorinated antibiotics, confirming enzymatic C–F bond formation without oxidative steps . Apply similar isotopic tracing to (1S,2R)-2-Trifluoromethyl-cyclohexylamine to map biosynthetic intermediates and rule out competing pathways.

Advanced: How should researchers address discrepancies in reported synthetic yields of (1S,2R)-2-Trifluoromethyl-cyclohexylamine derivatives?

Methodological Answer:

Yield discrepancies often arise from impurities in starting materials or variations in workup protocols. Validate reproducibility by:

- Standardizing solvent purity (e.g., anhydrous THF) and reaction times .

- Using quantitative with internal standards (e.g., 1,3,5-trimethoxybenzene) to calculate exact yields.

- Cross-referencing with chiral HPLC retention times to exclude byproduct interference .

Basic: What safety protocols are essential when handling (1S,2R)-2-Trifluoromethyl-cyclohexylamine in lab settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.